Cas no 64114-29-0 (2-(Bromomethyl)-6-methylpyridine hydrobromide)

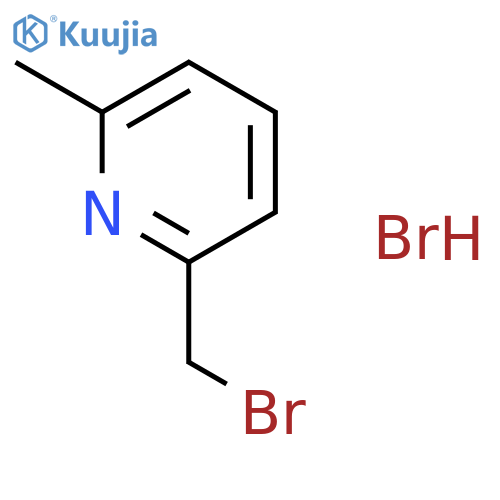

64114-29-0 structure

商品名:2-(Bromomethyl)-6-methylpyridine hydrobromide

2-(Bromomethyl)-6-methylpyridine hydrobromide 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-6-methylpyridine hydrobromide

- Pyridine,2-(bromomethyl)-6-methyl-, hydrobromide (1:1)

- A834645

- MFCD08436135

- J-506269

- EN300-246249

- 2-(bromomethyl)-6-methylpyridine;hydrobromide

- AKOS016002394

- 2-BROMOMETHYL-6-METHYL-PYRIDINE HYDROBROMIDE

- 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1)

- SCHEMBL11282133

- DTXSID10633222

- 2-(bromomethyl)-6-methyl-pyridine hydrobromide

- 64114-29-0

- 2-(Bromomethyl)-6-methylpyridinehydrobromide

- DB-422266

-

- MDL: MFCD08436135

- インチ: InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H

- InChIKey: VJDWDYXOGHHILO-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=CC=C1)CBr.Br

計算された属性

- せいみつぶんしりょう: 264.91000

- どういたいしつりょう: 264.91017g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 85

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- PSA: 12.89000

- LogP: 3.24300

2-(Bromomethyl)-6-methylpyridine hydrobromide セキュリティ情報

2-(Bromomethyl)-6-methylpyridine hydrobromide 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Bromomethyl)-6-methylpyridine hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-246249-1.0g |

2-(bromomethyl)-6-methylpyridine hydrobromide |

64114-29-0 | 95% | 1.0g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-246249-2.5g |

2-(bromomethyl)-6-methylpyridine hydrobromide |

64114-29-0 | 95% | 2.5g |

$37.0 | 2024-06-19 | |

| Chemenu | CM170848-5g |

2-(Bromomethyl)-6-methylpyridine hydrobromide |

64114-29-0 | 95% | 5g |

$211 | 2023-01-02 | |

| Enamine | EN300-246249-0.1g |

2-(bromomethyl)-6-methylpyridine hydrobromide |

64114-29-0 | 95% | 0.1g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-246249-0.05g |

2-(bromomethyl)-6-methylpyridine hydrobromide |

64114-29-0 | 95% | 0.05g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-246249-0.5g |

2-(bromomethyl)-6-methylpyridine hydrobromide |

64114-29-0 | 95% | 0.5g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-246249-5.0g |

2-(bromomethyl)-6-methylpyridine hydrobromide |

64114-29-0 | 95% | 5.0g |

$65.0 | 2024-06-19 | |

| abcr | AB251012-5g |

2-Bromomethyl-6-methyl-pyridine hydrobromide; . |

64114-29-0 | 5g |

€211.00 | 2025-02-16 | ||

| 1PlusChem | 1P00EDKW-250mg |

2-BROMOMETHYL-6-METHYL-PYRIDINE HYDROBROMIDE |

64114-29-0 | 95% | 250mg |

$57.00 | 2025-03-13 | |

| abcr | AB251012-10 g |

2-Bromomethyl-6-methyl-pyridine hydrobromide; . |

64114-29-0 | 10 g |

€337.00 | 2023-07-20 |

2-(Bromomethyl)-6-methylpyridine hydrobromide 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

64114-29-0 (2-(Bromomethyl)-6-methylpyridine hydrobromide) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64114-29-0)2-(Bromomethyl)-6-methylpyridine hydrobromide

清らかである:99%

はかる:5g

価格 ($):173.0